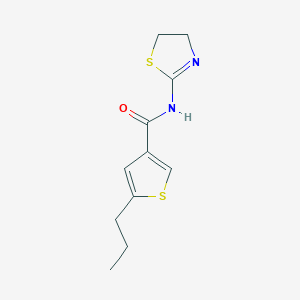
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is a heterocyclic compound that contains both thiazole and thiophene rings Thiazole and thiophene are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of a thioamide with a haloketone to form the thiazole ring, followed by coupling with a thiophene derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazole rings .
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is explored for use in the development of new materials, such as sensors and catalysts.
作用機序
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Thiazole-based drugs: Sulfathiazole, a short-acting sulfa drug with antimicrobial properties.
Thiophene-based compounds: Thiophene-2-carboxamide, known for its anti-inflammatory activity.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is unique due to its specific combination of thiazole and thiophene rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-2-3-9-6-8(7-16-9)10(14)13-11-12-4-5-15-11/h6-7H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMYGKFPAJVPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
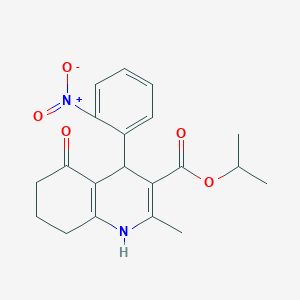
![4-({4-[4-nitro-3-(1-pyrrolidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5097582.png)
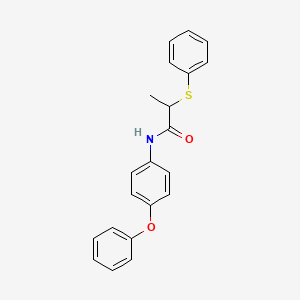
![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]nicotinamide](/img/structure/B5097602.png)
![2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5097610.png)
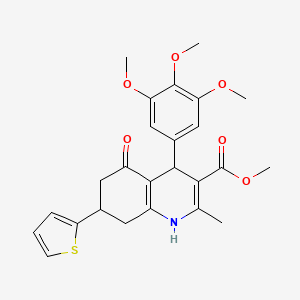
![(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5097618.png)
![N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide](/img/structure/B5097638.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5097657.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5097658.png)
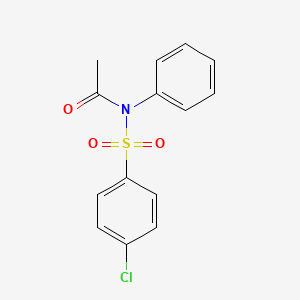
![(1,3-benzodioxol-5-ylmethyl){[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5097671.png)
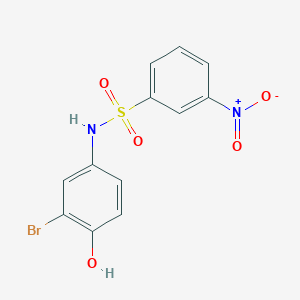
![4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]morpholine](/img/structure/B5097684.png)
